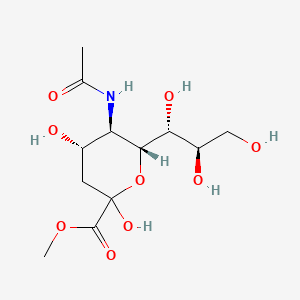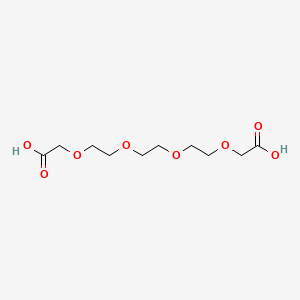![molecular formula C16H19NO B3125620 (2-{[(2,4-Dimethylphenyl)amino]methyl}phenyl)methanol CAS No. 327071-55-6](/img/structure/B3125620.png)
(2-{[(2,4-Dimethylphenyl)amino]methyl}phenyl)methanol
Vue d'ensemble
Description
(2-{[(2,4-Dimethylphenyl)amino]methyl}phenyl)methanol is an organic compound that belongs to the class of aromatic amines and alcohols This compound is characterized by the presence of a phenyl ring substituted with a hydroxymethyl group and an aminomethyl group attached to another phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[(2,4-Dimethylphenyl)amino]methyl}phenyl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethylbenzylamine with benzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Reaction Scheme:
- Formation of imine intermediate:
- 2,4-Dimethylbenzylamine + Benzaldehyde → Imine intermediate
- Reduction of imine intermediate:
- Imine intermediate + Sodium borohydride → this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
(2-{[(2,4-Dimethylphenyl)amino]methyl}phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of (2-{[(2,4-Dimethylphenyl)amino]methyl}phenyl)aldehyde or (2-{[(2,4-Dimethylphenyl)amino]methyl}phenyl)carboxylic acid.
Reduction: Formation of (2-{[(2,4-Dimethylphenyl)amino]methyl}phenyl)amine.
Substitution: Formation of nitrated or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
(2-{[(2,4-Dimethylphenyl)amino]methyl}phenyl)methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-{[(2,4-Dimethylphenyl)amino]methyl}phenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-{[(2,4-Dimethylphenyl)amino]methyl}phenyl)amine
- (2-{[(2,4-Dimethylphenyl)amino]methyl}phenyl)aldehyde
- (2-{[(2,4-Dimethylphenyl)amino]methyl}phenyl)carboxylic acid
Uniqueness
(2-{[(2,4-Dimethylphenyl)amino]methyl}phenyl)methanol is unique due to the presence of both an aminomethyl group and a hydroxymethyl group on the aromatic rings. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Additionally, its potential biological activity sets it apart from other similar compounds, making it a valuable target for further research and development.
Propriétés
IUPAC Name |
[2-[(2,4-dimethylanilino)methyl]phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-12-7-8-16(13(2)9-12)17-10-14-5-3-4-6-15(14)11-18/h3-9,17-18H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOMKLHFMNWLFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=CC=CC=C2CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


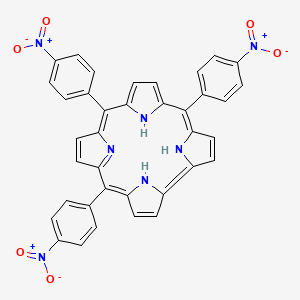
![1-{4'-Bromo-[1,1'-biphenyl]-4-sulfonamido}cyclopentane-1-carboxylic acid](/img/structure/B3125556.png)
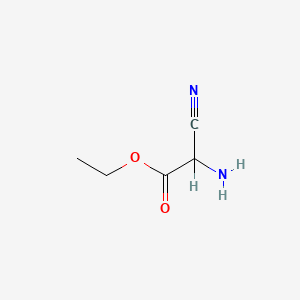
![2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B3125569.png)
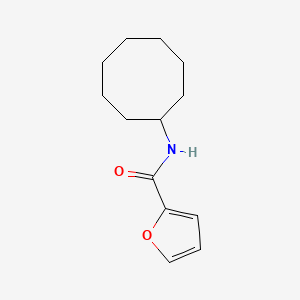
![3-[(1,3-Benzoxazol-2-ylthio)methyl]-4-methoxybenzaldehyde](/img/structure/B3125594.png)
![4-[2-(Methoxycarbonyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3125609.png)
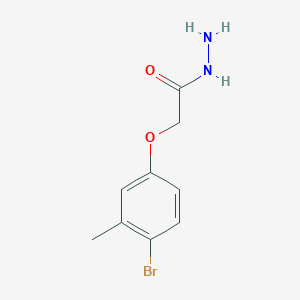
![5-[4-(Morpholine-4-sulfonyl)-phenyl]-furan-2-carbaldehyde](/img/structure/B3125623.png)
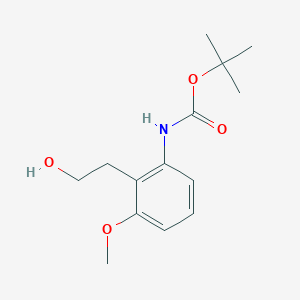
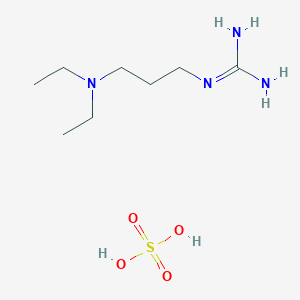
![Methyl naphtho[2,1-b]furan-2-carboxylate](/img/structure/B3125633.png)
